4-Amino-4-(3-bromo-4-fluorophenyl)butanoic acid
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Overview
Description
4-Amino-4-(3-bromo-4-fluorophenyl)butanoic acid is an organic compound with the molecular formula C10H11BrFNO2 This compound is of interest due to its unique structural features, which include an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-(3-bromo-4-fluorophenyl)butanoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Chemical Reactions Analysis
Types of Reactions
4-Amino-4-(3-bromo-4-fluorophenyl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Dehalogenated products.
Substitution: Azide or cyano derivatives.
Scientific Research Applications
4-Amino-4-(3-bromo-4-fluorophenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-4-(3-bromo-4-fluorophenyl)butanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-(4-fluorophenyl)butanoic acid: Lacks the bromine atom, which may affect its reactivity and biological activity.
4-Amino-4-(4-fluorophenyl)butanoic acid: Similar structure but different substitution pattern, leading to different chemical and biological properties.
Uniqueness
4-Amino-4-(3-bromo-4-fluorophenyl)butanoic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C10H11BrFNO2 |
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Molecular Weight |
276.10 g/mol |
IUPAC Name |
4-amino-4-(3-bromo-4-fluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H11BrFNO2/c11-7-5-6(1-2-8(7)12)9(13)3-4-10(14)15/h1-2,5,9H,3-4,13H2,(H,14,15) |
InChI Key |
SXBCGXPLQNZPKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(CCC(=O)O)N)Br)F |
Origin of Product |
United States |
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